Dimethenamid-P
Dimethenamid-P
Dimethenamide-P is an amide herbicide, which can be used for the pre-emergence control of annual grasses, small-seeded broadleaves, and sedges in ornamentals. Its mode of action involves the inhibition of long chain fatty acids.
Dimethenamid-P is the (S)-enantiomer of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide. It is the active enantiomer of dimethenamid, a herbicide applied to the soil to control various broad-leaved weeds and grasses. It has a role as a herbicide, an agrochemical and an antimitotic. It is an enantiomer of a (R)-dimethenamid.
Dimethenamid-P is the (S)-enantiomer of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide. It is the active enantiomer of dimethenamid, a herbicide applied to the soil to control various broad-leaved weeds and grasses. It has a role as a herbicide, an agrochemical and an antimitotic. It is an enantiomer of a (R)-dimethenamid.
Brand Name:
Vulcanchem
CAS No.:
163515-14-8
VCID:
VC20927527
InChI:
InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1
SMILES:
CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Molecular Formula:
C12H18ClNO2S
Molecular Weight:
275.8 g/mol
Dimethenamid-P
CAS No.: 163515-14-8
Cat. No.: VC20927527
Molecular Formula: C12H18ClNO2S
Molecular Weight: 275.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dimethenamide-P is an amide herbicide, which can be used for the pre-emergence control of annual grasses, small-seeded broadleaves, and sedges in ornamentals. Its mode of action involves the inhibition of long chain fatty acids. Dimethenamid-P is the (S)-enantiomer of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide. It is the active enantiomer of dimethenamid, a herbicide applied to the soil to control various broad-leaved weeds and grasses. It has a role as a herbicide, an agrochemical and an antimitotic. It is an enantiomer of a (R)-dimethenamid. |
|---|---|
| CAS No. | 163515-14-8 |
| Molecular Formula | C12H18ClNO2S |
| Molecular Weight | 275.8 g/mol |
| IUPAC Name | 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide |
| Standard InChI | InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1 |
| Standard InChI Key | JLYFCTQDENRSOL-VIFPVBQESA-N |
| Isomeric SMILES | CC1=CSC(=C1N([C@@H](C)COC)C(=O)CCl)C |
| SMILES | CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C |
| Canonical SMILES | CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C |
| Boiling Point | = 280 °C |
| Colorform | Faintly yellow viscous liquid Yellow-brown, clear liquid Dark brown liquid |
| Melting Point | -50 °C |
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